N-Methyltetradecylamine

Vue d'ensemble

Description

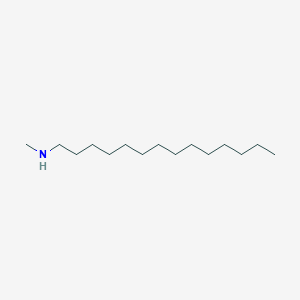

N-Methyltetradecylamine is an organic compound with the molecular formula C15H33N. It is a long-chain alkylamine, specifically a secondary amine, where a methyl group is attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyltetradecylamine can be synthesized through the alkylation of tetradecylamine with methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, this compound is produced through continuous flow processes that involve the reaction of tetradecylamine with methylating agents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyltetradecylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide, a compound with enhanced surfactant properties.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous medium.

Substitution: Reagents such as alkyl halides or sulfonates are used in substitution reactions. The reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.

Major Products

Oxidation: The major product is this compound oxide.

Substitution: Depending on the substituent introduced, various alkyl or aryl derivatives of this compound can be formed.

Applications De Recherche Scientifique

N-Methyltetradecylamine has several applications in scientific research:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

Biology: The compound is employed in cell membrane studies due to its amphiphilic nature, which allows it to interact with lipid bilayers.

Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to form micelles and encapsulate hydrophobic drugs.

Industry: It is widely used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.

Mécanisme D'action

The mechanism of action of N-Methyltetradecylamine primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is exploited in various applications, from drug delivery to cleaning products.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyldodecylamine: Similar in structure but with a shorter alkyl chain.

N-Methylhexadecylamine: Similar in structure but with a longer alkyl chain.

Lauramine Oxide: A related compound with an additional oxygen atom, used in similar applications.

Uniqueness

N-Methyltetradecylamine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, from industrial cleaning agents to biomedical research.

Activité Biologique

N-Methyltetradecylamine (NMTA) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of NMTA, supported by relevant case studies, research findings, and data tables.

This compound belongs to a class of compounds known as alkylamines, which are characterized by the presence of an amine group attached to long hydrocarbon chains. The structure of NMTA can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 241.44 g/mol

The biological activity of NMTA is largely attributed to its ability to interact with cellular membranes, leading to disruption of membrane integrity and subsequent cell death in microbial organisms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of NMTA against various bacterial strains. A significant finding is its effectiveness against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for NMTA have been reported in various studies, demonstrating its potential as an antimicrobial agent.

Table 1: MIC Values of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 5 |

| Enterococcus faecium | 10 |

| Streptococcus pneumoniae | 5 |

The above table illustrates that NMTA exhibits low MIC values, indicating strong antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of NMTA on mammalian cell lines. A study conducted on human epithelial cells revealed that NMTA induces apoptosis at higher concentrations, suggesting a potential application in cancer therapy.

Case Study: Cytotoxic Effects on Human Cell Lines

In a controlled study, human epithelial cells were treated with varying concentrations of NMTA. The results indicated:

- Concentration Range : 0 - 100 µg/mL

- Observed Effects : Significant cell death at concentrations above 50 µg/mL.

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

These findings suggest that while NMTA has beneficial antimicrobial properties, caution should be exercised regarding its cytotoxic effects on human cells at elevated concentrations .

Genotoxicity and Carcinogenic Potential

While NMTA shows promise as an antimicrobial and cytotoxic agent, concerns regarding its safety profile have been raised. Studies indicate that certain nitrosated derivatives of alkylamines may possess genotoxic properties. For instance, N-nitroso-N-methyltetradecylamine has been identified in hair-care products and is associated with carcinogenic risks when metabolized .

Table 2: Summary of Genotoxicity Studies on Nitrosated Alkylamines

| Compound | Test System | Result |

|---|---|---|

| N-nitroso-N-methyltetradecylamine | Ames Test (S. typhimurium) | Mutagenic |

| N-nitroso-N-methyldodecylamine | In vivo (rats) | Tumorigenic effects observed |

The data indicates that while NMTA itself may not be directly carcinogenic, its nitrosated derivatives warrant further investigation due to their potential health risks .

Propriétés

IUPAC Name |

N-methyltetradecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWERMLCFPMTLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183592 | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29369-63-9 | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29369-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-tetradecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029369639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyltetradecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltetradecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-TETRADECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFL2A1TKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism by which N-Methyltetradecylamine inhibits Streptococcus mutans plaque formation?

A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that this compound's ability to inhibit Streptococcus mutans plaque formation is related to its long-chain aliphatic structure and the presence of the amine group. The research investigates the correlation between inhibitory potency and physicochemical properties like critical micelle concentration, partition coefficients, and quantum mechanical charges on the amine nitrogen []. This suggests that the interaction of this compound with bacterial cell membranes, influenced by these properties, plays a role in disrupting plaque formation.

A2: Research indicates potential concerns regarding the nitrosation of this compound and similar compounds. Studies have identified the presence of N-nitroso-N-methyldodecylamine and N-nitroso-N-methyltetradecylamine in household products like dishwashing liquids [] and hair-care products []. N-nitrosamines are classified as probable human carcinogens, raising concerns about the presence of these compounds in commonly used products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.